4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine is a compound that features a piperazine ring substituted with a 4-chlorophenylmethyl group and a pyrimidine ring
Preparation Methods
The synthesis of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and piperazine.
Reaction Conditions: The 4-chlorobenzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate to form 4-(4-chlorobenzyl)piperazine.
Cyclization: The resulting 4-(4-chlorobenzyl)piperazine is then reacted with a pyrimidine derivative under appropriate conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine can be compared with other similar compounds such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile .
These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of the piperazine and pyrimidine rings in this compound contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C15H17ClN4 |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17ClN4/c16-14-3-1-13(2-4-14)11-19-7-9-20(10-8-19)15-5-6-17-12-18-15/h1-6,12H,7-11H2 |
InChI Key |
IIQABOCMHMEQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC=NC=C3 |
Origin of Product |
United States |
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